molecular formula C5H5IN6 B3133752 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 398117-44-7

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B3133752
CAS No.: 398117-44-7
M. Wt: 276.04 g/mol
InChI Key: WRILOVVXQWXBHF-UHFFFAOYSA-N
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Description

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 3rd position and amino groups at the 4th and 6th positions of the pyrazolo[3,4-d]pyrimidine ring. It has a molecular formula of C5H4IN5 and a molecular weight of 261.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the iodination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Mechanism of Action

The mechanism of action of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt cellular signaling pathways that are crucial for cell division and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can be easily substituted, making this compound a versatile intermediate in organic synthesis .

Biological Activity

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating cancer and other diseases.

  • Molecular Formula : C₅H₄IN₆
  • Molecular Weight : 261.03 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in various organic solvents

While specific literature on the precise mechanism of action for this compound is limited, studies indicate that it may act as an inhibitor of enzymes and receptors implicated in cancer progression. Its structural similarity to purines suggests that it can effectively interact with biological targets such as kinases, which are critical in cellular signaling pathways associated with cancer.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. A particularly promising derivative showed IC50 values of 8.21 µM and 19.56 µM against these cell lines respectively .

Apoptosis Induction

Flow cytometric analyses revealed that compounds derived from this scaffold can induce apoptosis in cancer cells. For example, one study indicated that a derivative increased the BAX/Bcl-2 ratio by 8.8-fold, suggesting a strong pro-apoptotic effect .

Comparative Analysis with Similar Compounds

The unique iodine substitution and amine functionalities at the fourth and sixth positions of the pyrimidine ring enhance the reactivity and biological profile of this compound compared to structurally similar compounds.

Compound NameMolecular FormulaUnique Features
3-Amino-1H-pyrazolo[3,4-d]pyrimidineC₅H₄N₄Lacks iodine; used in different biological assays
2-Amino-6-methylpyrimidin-4(3H)-oneC₆H₈N₄OContains a methyl group; different biological activity
5-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-aminesC₅H₄IN₅Similar halogenation; different substitution pattern

Synthesis Methods

Various synthesis methods have been reported for producing this compound. These methods allow for the customization of the compound's properties by modifying starting materials or reaction conditions. The synthesis typically involves reactions that introduce iodine and amine groups into the pyrazolo-pyrimidine framework .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidines:

  • EGFR Inhibition : New derivatives were synthesized specifically targeting epidermal growth factor receptors (EGFR), demonstrating potent anti-proliferative activities and significant inhibition against both wild-type and mutant EGFR forms .
  • Cell Line Studies : Additional studies have shown that these compounds can effectively inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest .

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRILOVVXQWXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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